Chiral Identity Verification: Optical Rotation Comparison Between Bzl-D-Phe-OMe·HCl and Bzl-L-Phe-OMe·HCl
The absolute stereochemistry of Bzl-D-Phe-OMe·HCl is definitively established and differentiated from its L-enantiomer, Bzl-L-Phe-OMe·HCl, via specific optical rotation. This measurement is the primary analytical control for ensuring chiral identity and preventing catastrophic synthetic errors in stereoselective applications .
| Evidence Dimension | Specific Optical Rotation ([α]D20) |
|---|---|
| Target Compound Data | -41.5° to -44.5° (c=1 in MeOH) |
| Comparator Or Baseline | Bzl-L-Phe-OMe·HCl: +18° (c=1 in MeOH) |
| Quantified Difference | ~ -60° to -62° difference |
| Conditions | Measured in methanol (c=1) at 20°C using sodium D-line |
Why This Matters
This large, quantifiable difference in optical rotation is the primary acceptance criterion for identity and purity; procurement of the correct enantiomer is non-negotiable for chiral synthesis and biological studies.
